EGFR Kinase Inhibitory Activity: 2-Oxa-6-azaspiro[3.4]octane-Containing Derivative vs. Gefitinib in HCC827 and A549 Lung Cancer Cell Lines
Compound 21g bearing the 2-oxa-6-azaspiro[3.4]octane substituent exhibited higher EGFR inhibitory activity than the lead compound gefitinib while maintaining similar in vitro antitumor potency. Crucially, compound 21g also demonstrated improved water solubility relative to gefitinib, a property advantage for formulation and bioavailability [1].
| Evidence Dimension | EGFR inhibitory activity and antitumor potency |
|---|---|
| Target Compound Data | Compound 21g (2-oxa-6-azaspiro[3.4]octane substituent): higher EGFR inhibitory activity than gefitinib; similar antitumor potency; improved water solubility |
| Comparator Or Baseline | Gefitinib (lead compound, FDA-approved EGFR tyrosine kinase inhibitor) |
| Quantified Difference | Qualitative superiority in EGFR inhibition; solubility improvement (quantitative data not reported in abstract) |
| Conditions | In vitro evaluation against lung cancer cell lines HCC827 (EGFR mutant) and A549 (wild-type EGFR) |
Why This Matters
Higher EGFR inhibitory activity with comparable cellular potency and improved solubility makes the 2-oxa-6-azaspiro[3.4]octane scaffold preferable over gefitinib-derived frameworks in EGFR-targeted lead optimization programs.
- [1] Zhao, F.; Lin, Z.; Wang, F.; Zhao, W.; Dong, X. Bioorg. Med. Chem. Lett. 2013, 23(19), 5385–5388. Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. PMID: 23973168. View Source
